HDAC Inhibitory Activity of the 6-Acetamido Tetrahydroquinazoline Scaffold Compared to Hydroxamic Acid Analogs
The 2-hydroxy-6-acetamido substitution pattern on the tetrahydroquinazoline scaffold presents a non-hydroxamate zinc-binding motif. In a class-level context, quinazoline-based hydroxamic acids (bearing the strong zinc-chelating hydroxamate group) have demonstrated HDAC inhibitory IC50 values in the nanomolar range, with some compounds like 4g, 6c, 6e, and 6h being more potent than the clinical HDAC inhibitor SAHA (vorinostat) in HeLa extract assays [1]. The target compound, lacking the hydroxamic acid moiety, is expected to exhibit a fundamentally different binding mode and potency spectrum. The 6-acetamido group's electron-withdrawing character, as evidenced in analogous quinazoline systems, can contribute to tautomeric stabilization and potentially influence target engagement .
| Evidence Dimension | HDAC Inhibition Potency |
|---|---|
| Target Compound Data | Not directly quantified in available literature; features non-hydroxamate zinc-binding motif (2-hydroxy + 6-acetamido) |
| Comparator Or Baseline | Quinazoline-based hydroxamic acids: IC50 values in sub-micromolar range (e.g., compounds 4g, 6c, 6e, 6h more potent than SAHA) [1] |
| Quantified Difference | N/A — direct quantitative comparison not available |
| Conditions | HeLa extract HDAC assay (in vitro, fluorometric) |
Why This Matters
For procurement decisions in epigenetic drug discovery, understanding whether a compound offers a hydroxamate or non-hydroxamate zinc-binding group directly impacts selectivity, pharmacokinetic profile, and potential off-target toxicity.
- [1] Hieu DT, et al. Quinazoline-Based Hydroxamic Acids: Design, Synthesis, and Evaluation of Histone Deacetylase Inhibitory Effects and Cytotoxicity. Chemistry & Biodiversity, 2018, 15(6). PMID: 29667768. View Source
